molecular formula C16H18ClNO B2714040 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 1797182-20-7

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2714040
CAS No.: 1797182-20-7
M. Wt: 275.78
InChI Key: GHKCBMJLVONWSY-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound that belongs to the class of bicyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the bicyclic ring system through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Functionalization of the propanone moiety through various organic transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may yield alcohols or alkanes.
  • Substitution may yield various substituted derivatives.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving bicyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. This may include:

  • Binding to receptors or enzymes.
  • Modulation of signaling pathways.
  • Induction of specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure with a different position of the chlorine atom.

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromophenyl)propan-1-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one lies in its specific structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-13-4-1-3-12(11-13)7-10-16(19)18-14-5-2-6-15(18)9-8-14/h1-5,11,14-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKCBMJLVONWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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